4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
Overview
Description
CP102 is a compound known for its iron-chelating properties. It effectively reduces total non-heme and ferritin-stored iron levels in the livers of mice when provided through drinking water at a concentration of 2 mg/ml . The molecular formula of CP102 is C9H13NO3, and it has a molecular weight of 183.2044 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CP102 are also not explicitly detailed in available sources. Generally, industrial production would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
CP102 undergoes various chemical reactions, including:
Oxidation: CP102 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert CP102 into its reduced forms.
Substitution: CP102 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving CP102 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of CP102 would vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Scientific Research Applications
CP102 has several scientific research applications, including:
Chemistry: CP102 is used as an iron chelator in various chemical studies to investigate its effects on iron levels and related biochemical processes
Biology: In biological research, CP102 is used to study its impact on iron metabolism and its potential therapeutic applications in conditions related to iron overload
Medicine: CP102’s iron-chelating properties make it a candidate for research in medical applications, particularly in the treatment of diseases associated with excess iron, such as hemochromatosis
Mechanism of Action
The mechanism of action of CP102 involves its ability to chelate iron. By binding to iron, CP102 reduces the levels of non-heme and ferritin-stored iron in the liver . This chelation process helps in regulating iron levels and preventing iron-related toxicity. The molecular targets and pathways involved in this mechanism include the interaction of CP102 with iron molecules and the subsequent reduction in iron availability for biological processes.
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload conditions.
Deferasirox: An oral iron chelator used to reduce chronic iron overload.
Deferiprone: An iron chelator used in the treatment of transfusional iron overload.
Uniqueness of CP102
CP102 is unique in its specific chemical structure and its effectiveness in reducing non-heme and ferritin-stored iron levels in the liver
Properties
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNHAYEJPIRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155060 | |
Record name | CP 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126055-13-8 | |
Record name | CP 102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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